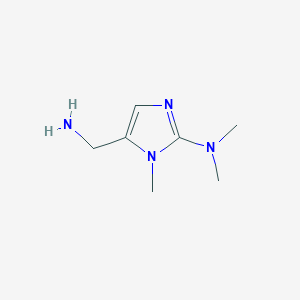

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine

描述

属性

IUPAC Name |

5-(aminomethyl)-N,N,1-trimethylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4/c1-10(2)7-9-5-6(4-8)11(7)3/h5H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHQGRXHKRQMLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N(C)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and an amine. Common reagents include glyoxal and ammonia or primary amines.

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the imidazole are reacted together.

Methylation: The final step involves methylation of the imidazole nitrogen atoms using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

化学反应分析

Types of Reactions

5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of N-alkyl or N-acyl imidazole derivatives.

科学研究应用

Chemistry

This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions:

- Oxidation : Can be oxidized to form imidazole N-oxides.

- Reduction : Reduction leads to the formation of reduced imidazole derivatives.

- Substitution : Participates in nucleophilic substitution reactions with electrophiles.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Imidazole N-oxides |

| Reduction | Lithium aluminum hydride | Reduced imidazole derivatives |

| Substitution | Alkyl halides or acyl chlorides | N-alkyl or N-acyl imidazole derivatives |

Biology

The compound is being investigated for its potential as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate enzyme activity or receptor signaling pathways, making it valuable in biological research.

Medicine

Research has explored the therapeutic properties of 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine, particularly its antimicrobial and anticancer activities:

-

Antimicrobial Activity : Exhibits strong antibacterial effects against both Gram-positive and Gram-negative bacteria.

- In Vitro Studies : Demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

- Anticancer Efficacy : Clinical investigations have shown promise in treating advanced solid tumors with partial responses reported among patients.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and catalysts due to its unique chemical properties.

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative similar to this compound was conducted on patients with advanced solid tumors. The study reported several patients achieving partial responses with manageable side effects, indicating the need for further clinical trials to establish efficacy and safety profiles.

Case Study 2: Antimicrobial Resistance

Research focused on the efficacy of imidazole derivatives against antibiotic-resistant strains revealed that this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in overcoming antibiotic resistance.

作用机制

The mechanism of action of 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

相似化合物的比较

Structural and Functional Comparison

Key structural analogues differ in substituent patterns on the imidazole core, influencing physicochemical properties, synthetic routes, and biological activity. Below is a comparative analysis based on evidence-derived

Key Observations

Substituent Impact on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃, NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., ). For instance, trifluoromethyl groups improve metabolic stability . Fluorinated Analogues: Fluorine atoms enhance bioavailability and blood-brain barrier penetration ().

Synthetic Methodologies :

- Sustainable Routes : and highlight DES-mediated synthesis, reducing environmental impact compared to traditional solvents.

- Palladium Catalysis : Enables precise C–N bond formation in complex hybrids ().

Structural Flexibility: The primary aminomethyl group in the target compound offers a site for further functionalization (e.g., conjugation with pharmacophores), unlike N,N-dimethylated or nitro-substituted analogues.

生物活性

5-(Aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine, also known as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C7H12N4

- Molecular Weight : 168.20 g/mol

The imidazole ring system is known for its role in various biological processes and its derivatives often exhibit significant pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound.

The compound has been shown to interfere with cell cycle progression in cancer cells. For instance, a study demonstrated that treatment with similar imidazole derivatives resulted in an increase in the S-phase population of treated cells, indicating a blockade in DNA synthesis necessary for cell division. This was characterized by flow cytometric analysis which revealed alterations in the distribution of cells across different phases of the cell cycle .

Cytotoxicity Data

Several studies have quantified the cytotoxic effects of imidazole derivatives against various cancer cell lines. The following table summarizes key findings regarding IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | T-47D | 5.35 |

| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amines | MCF7 | 3.79 |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 |

| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 | 26 |

These results indicate that compounds with similar structures may exhibit significant anticancer properties, suggesting a promising avenue for further research into their mechanisms and therapeutic applications .

Antimicrobial Activity

In addition to anticancer properties, imidazole derivatives have been explored for their antimicrobial effects. Research has indicated that certain imidazole compounds possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A study conducted on various nitroimidazole derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating their potential as antimicrobial agents .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent clinical investigation, a derivative similar to this compound was administered to patients with advanced solid tumors. The study reported a partial response in several patients, alongside manageable side effects. This highlights the need for further clinical trials to establish efficacy and safety profiles.

Case Study 2: Antimicrobial Resistance

Another study focused on the efficacy of imidazole derivatives against antibiotic-resistant strains of bacteria. The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential role in overcoming antibiotic resistance.

常见问题

Basic: What are the recommended synthetic routes for 5-(aminomethyl)-N,N,1-trimethyl-1H-imidazol-2-amine, and how can purity be optimized?

Methodological Answer:

The synthesis of imidazole derivatives typically involves cyclization or substitution reactions. For this compound, a plausible route includes:

- Step 1 : Reacting a pre-functionalized imidazole core (e.g., 5-chloroimidazole) with methylamine under nucleophilic substitution conditions to introduce the aminomethyl group.

- Step 2 : Sequential methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to achieve N,N,1-trimethylation .

- Purification : Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) can further isolate the product .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and methyl group environments. For example, the N,N-dimethyl group shows a singlet at ~2.8–3.2 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 169.145) and fragmentation patterns .

- IR Spectroscopy : Detect amine N–H stretches (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve 3D structure using SHELX software for crystallographic refinement (e.g., hydrogen bonding patterns) .

Advanced: How can density functional theory (DFT) models predict electronic properties and reactivity?

Methodological Answer:

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model thermochemical properties (e.g., ionization potentials, bond dissociation energies) .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(3df,2p) for accurate energy calculations.

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazole ring .

- Validation : Compare computed vibrational spectra (IR) and NMR chemical shifts with experimental data to refine models .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodological Answer:

- Substituent Variation : Replace the aminomethyl group with bulkier alkyl chains or aryl groups to modulate lipophilicity and target binding .

- In Vitro Assays : Test analogs for receptor affinity (e.g., α₂-adrenoceptors) or enzyme inhibition (e.g., COX-1/2) using radioligand binding or enzymatic assays .

- Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., ATP-sensitive K⁺ channels). Optimize hydrogen bonding with residues like Asp/K .

Advanced: What strategies resolve contradictions in reported spectral data for imidazole derivatives?

Methodological Answer:

- Comparative Analysis : Cross-reference 2D NMR (COSY, HSQC) with literature data to assign ambiguous peaks .

- High-Resolution MS : Rule out isobaric interferences by verifying exact mass (e.g., deviation < 2 ppm) .

- Elemental Analysis : Confirm empirical formula (e.g., C₇H₁₃N₅) with ≤0.3% deviation .

- Crystallographic Validation : Resolve tautomeric ambiguities (e.g., 1H vs. 3H imidazole) via X-ray diffraction .

Advanced: How can unexpected reaction products be analyzed mechanistically?

Methodological Answer:

- Case Study : If N-demethylation occurs (as in ), use isotopic labeling (e.g., CD₃ groups) to track methyl group migration via MS/MS.

- Kinetic Profiling : Monitor intermediates via stopped-flow NMR to identify rate-limiting steps.

- Computational Modeling : Simulate transition states using Gaussian to propose competing pathways (e.g., nucleophilic vs. radical mechanisms) .

Advanced: How do hydrogen-bonding patterns in crystals influence physicochemical properties?

Methodological Answer:

- Graph Set Analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules to predict stability and solubility .

- Thermodynamic Studies : Correlate H-bond strength (via IR frequency shifts) with melting points or dissolution rates .

- Polymorph Screening : Vary crystallization solvents (e.g., DMSO vs. EtOH) to isolate forms with distinct H-bond networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。